molecular formula C12H10N2O2 B13184357 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid

5-(2-Methylphenyl)pyrimidine-2-carboxylic acid

Cat. No.: B13184357
M. Wt: 214.22 g/mol
InChI Key: WMIKJMDRMFURQQ-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)pyrimidine-2-carboxylic acid: is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2-methylphenyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylbenzaldehyde with ethyl cyanoacetate to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials to ensure scalability and economic viability .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. It is used in the development of novel heterocyclic compounds with potential biological activities .

Biology and Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use in drug development and as a lead compound for designing new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. The compound may also interact with nuclear factor κB and other signaling pathways involved in inflammation .

Comparison with Similar Compounds

  • 5-Bromopyrimidine-2-carboxylic acid
  • 2-Aminopyrimidine derivatives
  • Pyrimido[1,2-a]benzimidazoles

Comparison: Compared to these similar compounds, 5-(2-Methylphenyl)pyrimidine-2-carboxylic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the 2-methylphenyl group enhances its lipophilicity and may improve its ability to interact with biological membranes and targets .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

5-(2-methylphenyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-4-2-3-5-10(8)9-6-13-11(12(15)16)14-7-9/h2-7H,1H3,(H,15,16)

InChI Key

WMIKJMDRMFURQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CN=C(N=C2)C(=O)O

Origin of Product

United States

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